molecular formula C26H28FNO8S2 B12833120 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

Cat. No.: B12833120
M. Wt: 565.6 g/mol
InChI Key: VEPCLQJFSRCTSQ-PEVLCXCCSA-N
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Description

The compound methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (C₁₆H₂₀FNO₂) is a nortropane derivative characterized by a bicyclic 8-azabicyclo[3.2.1]octane scaffold with stereospecific substitutions:

  • A 4-fluorophenyl group at the 3-position.
  • A methyl ester at the 2-position.
  • A methyl group on the nitrogen atom (8-methyl) .

Its molecular weight is 293.35 g/mol, and the stereochemistry (1R,2S,3S,5S) is critical for receptor interactions. The compound has been studied in neurochemical contexts, particularly for its interaction with the human dopamine transporter (hDAT), where structural analogs enhance binding by ~200% at 10 µM concentrations .

Properties

Molecular Formula

C26H28FNO8S2

Molecular Weight

565.6 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C16H20FNO2.C10H8O6S2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-6,12-15H,7-9H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16)/t12-,13+,14+,15-;/m0./s1

InChI Key

VEPCLQJFSRCTSQ-PEVLCXCCSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound’s fluorophenyl group can be used as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics.

Medicine

The compound’s bicyclic structure and fluorophenyl group suggest potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to known bioactive molecules could make it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The fluorophenyl group could enhance binding affinity and selectivity, while the bicyclic structure could provide rigidity and stability to the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Fluorophenyl vs. Halogenated Phenyl Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Pharmacological Notes References
Target compound 4-fluorophenyl 293.35 Enhances hDAT binding by ~200%
Methyl 3-(4-chlorophenyl) analog 4-chlorophenyl 293.79 Increased lipophilicity; untested
RTI-55 (methyl 3-(4-iodophenyl) analog) 4-iodophenyl 419.29 High affinity for serotonin/dopamine transporters
Cocaine (methyl 3-benzoyloxy analog) benzoyloxy 303.35 pKa 8.7; metabolized to BEG and EME

Key Findings :

  • Electron-withdrawing substituents (e.g., -F, -Cl, -I) enhance binding to monoamine transporters, with iodine (RTI-55) showing the highest affinity due to increased polarizability .
  • The 4-fluorophenyl group balances lipophilicity and metabolic stability compared to bulkier substituents like benzoyloxy (cocaine), which undergoes rapid esterase hydrolysis .
Bis-Substituted Phenyl Derivatives
Compound Name Substituent Molecular Weight (g/mol) Notes References
Methyl 3-[bis(4-fluorophenyl)methoxy] analog bis(4-fluorophenyl)methoxy 465.46 Potential sigma-1 receptor affinity
3-Diphenylmethoxytropane mesylate diphenylmethoxy 457.97 Used in CNS receptor studies

Key Findings :

Ester Group Modifications

Compound Name Ester Group Molecular Weight (g/mol) Metabolic Stability References
Target compound Methyl 293.35 Moderate; resistant to hydrolysis
Cocaethylene (ethyl ester analog) Ethyl 317.40 Slower hydrolysis than cocaine
Ecgonine methyl ester (EME) Methyl 199.23 Primary metabolite of cocaine

Key Findings :

  • Methyl esters are more metabolically stable than ethyl esters in vivo .
  • The target compound’s ester group likely contributes to prolonged activity compared to cocaine derivatives.

Stereochemical and Scaffold Variations

Compound Name Stereochemistry Key Structural Difference Bioactivity References
Target compound (1R,2S,3S,5S) 8-methyl, 4-fluorophenyl Dopaminergic activity
Cocaine (1R,2R,3S,5S) 3-benzoyloxy, 8-methyl High abuse potential
Troparil (methyl 3-phenyl analog) Not specified 3-phenyl, 4-carboxylate Lower selectivity for hDAT

Key Findings :

  • Stereochemistry at the 2-position (S vs. R) significantly impacts transporter selectivity.
  • The 8-methyl group in the target compound may reduce off-target interactions compared to non-methylated analogs .

Biological Activity

Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, often referred to as a phenyltropane derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and its implications in medicinal chemistry.

Compound Overview

  • IUPAC Name : Methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Molecular Formula : C15H18FNO2
  • Molecular Weight : 263.31 g/mol
  • CAS Number : 127648-30-0

The compound features a bicyclic structure with a fluorophenyl group that enhances its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with the mu-opioid receptor (MOR). The presence of the fluorophenyl moiety is hypothesized to enhance binding affinity and selectivity towards opioid receptors compared to similar compounds lacking this modification. This interaction may lead to significant pharmacological effects, particularly in pain management and addiction therapy.

Pharmacological Applications

  • Mu-opioid Receptor Antagonism : The compound has been studied for its potential as a mu-opioid receptor antagonist, indicating possible applications in treating opioid addiction and managing pain without the risks associated with traditional opioids.
  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, making them candidates for further development in pain relief therapies.

Comparative Analysis

To better understand the unique properties of methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateChlorophenyl instead of fluorophenylDifferent electronic properties affecting lipophilicity
Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateBromophenyl instead of fluorophenylVarying metabolic stability compared to fluorinated analog
Methyl (1R,2S,3S,5S)-3-(phenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylateNo halogen substitutionLacks enhanced electronic properties from halogen substituents

The fluorine atom in the phenyl ring significantly impacts the compound's lipophilicity and metabolic stability compared to its chloro and bromo counterparts.

Case Studies and Research Findings

Research has indicated that compounds similar to methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate are being explored for their therapeutic potential:

  • Pain Management : A study highlighted the efficacy of phenyltropanes in reducing pain responses in animal models through mu-opioid receptor modulation .
  • Addiction Therapy : Another investigation focused on the compound's ability to mitigate withdrawal symptoms in opioid-dependent subjects by antagonizing mu-opioid receptors without producing significant euphoric effects .

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